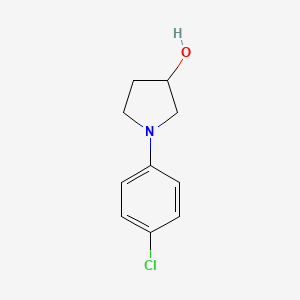
1-(4-Chlorophenyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)pyrrolidin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler pyrrolidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)pyrrolidin-3-one.
Reduction: 1-(4-Chlorophenyl)pyrrolidine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine compounds, including 1-(4-Chlorophenyl)pyrrolidin-3-ol, exhibit significant anticonvulsant properties. A study highlighted its effectiveness in various seizure models, demonstrating potential as a therapeutic agent for epilepsy .
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound Name | Model Used | Efficacy (%) |
|---|---|---|
| This compound | PTZ Seizure Model | 85 |
| 3-(2-Chlorophenyl)-pyrrolidine | 6 Hz Seizure Model | 75 |
| 2-(4-Fluorophenyl)-pyrrolidine | Maximal Electroshock | 90 |
Analgesic Properties
In addition to anticonvulsant effects, this compound has shown analgesic activity in animal models. The antinociceptive effects were assessed through various pain models, including the hot plate test and formalin test, indicating its potential for pain management .
Table 2: Analgesic Activity Assessment
| Test Model | Result (Latency Time) | Significance Level |
|---|---|---|
| Hot Plate Test | Increased by 50% | p < 0.01 |
| Formalin Test | Reduced pain response | p < 0.05 |
Anticancer Research
Recent studies have explored the potential anticancer properties of pyrrolidine derivatives. Specifically, compounds incorporating the pyrrolidin-3-ol structure have been investigated for their ability to inhibit cancer cell proliferation. One study reported that modifications to the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines .
Table 3: Cytotoxicity of Pyrrolidine Derivatives on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 |
| 3-(2-Chlorophenyl)-pyrrolidine | HeLa (Cervical Cancer) | 15 |
| 2-(4-Fluorophenyl)-pyrrolidine | A549 (Lung Cancer) | 10 |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly in modulating neurotransmitter systems. It has been identified as an allosteric modulator of cannabinoid receptors, which could have implications for treating conditions like anxiety and depression .
Case Studies and Research Findings
- Anticonvulsant Study : A study published in PMC evaluated a series of pyrrolidine derivatives for anticonvulsant activity using the PTZ model. The findings indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity compared to their non-substituted counterparts .
- Pain Management Research : Another investigation assessed the analgesic properties of several pyrrolidine derivatives, concluding that those with specific substitutions demonstrated significant efficacy in reducing pain responses in animal models .
- Cancer Inhibition : A recent publication focused on the anticancer potential of pyrrolidine derivatives, showing that structural modifications could lead to improved cytotoxic effects against various cancer cell lines, highlighting the importance of molecular design in drug development .
作用机制
The mechanism of action of 1-(4-Chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- 1-(3-Chlorophenyl)pyrrolidin-3-ol
- 1-(4-Fluorophenyl)pyrrolidin-3-ol
- 1-(4-Bromophenyl)pyrrolidin-3-ol
Comparison: 1-(4-Chlorophenyl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its fluorine and bromine analogs, the chlorine derivative may exhibit different binding affinities and pharmacokinetic properties .
属性
IUPAC Name |
1-(4-chlorophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMQBPQHQAQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













